3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one

Medicinal Chemistry Property Prediction Building Block Selection

Generic N-aryl oxazolidinone substitution can derail SAR protocols. CAS 1354949-41-9 offers two orthogonal handles: • para-Nitro reduces to amine for coupling • ortho-Chloro enables cross-coupling • Sequential diversification ensures reproducible library synthesis. Purity ≥95%.

Molecular Formula C9H7ClN2O4
Molecular Weight 242.61 g/mol
CAS No. 1354949-41-9
Cat. No. B1455718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one
CAS1354949-41-9
Molecular FormulaC9H7ClN2O4
Molecular Weight242.61 g/mol
Structural Identifiers
SMILESC1COC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])Cl
InChIInChI=1S/C9H7ClN2O4/c10-7-2-1-6(12(14)15)5-8(7)11-3-4-16-9(11)13/h1-2,5H,3-4H2
InChIKeyRKGIRUZYDVEWJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one: Specifications & Procurement


3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one (CAS 1354949-41-9) is a heterocyclic organic compound with the molecular formula C9H7ClN2O4 and a molecular weight of approximately 242.62 g/mol . It features a 1,3-oxazolidin-2-one core substituted at the nitrogen (3-position) with a 2-chloro-5-nitrophenyl group . As a synthetic building block, this compound is offered by multiple commercial vendors, typically at a purity of 95% or higher, and is intended exclusively for research and further manufacturing use, not for direct human application . Its structure provides two key functional handles for further derivatization: the nitro group, which can be reduced to a primary amine for subsequent coupling reactions, and the chloro substituent, which offers a site for nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, enabling access to diverse chemotypes in medicinal chemistry and materials science .

3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one: Generic Substitution Risks


The practice of substituting one N-aryl oxazolidin-2-one building block for another based solely on the core scaffold ignores the profound impact of aryl substitution on both synthetic utility and final compound properties. The 2-chloro-5-nitrophenyl group in CAS 1354949-41-9 is not an interchangeable module. The ortho-chloro substituent exerts significant steric and electronic influence on the oxazolidinone ring conformation and reactivity, while the para-nitro group provides a distinct electron-withdrawing profile and a unique vector for downstream amine installation that differs fundamentally from other regioisomers (e.g., 3-nitrophenyl) . Even a seemingly minor change, such as the absence of the chloro group as in 3-(3-nitrophenyl)-1,3-oxazolidin-2-one (CAS 5198-51-6), results in a compound with a different molecular weight (180.17 g/mol vs. 242.62 g/mol) and altered lipophilicity and reactivity, which can derail established synthetic protocols, compromise reaction yields, and produce a final compound with divergent biological or material properties . The specific substitution pattern of 1354949-41-9 is a critical design element, not a generic alternative, and its substitution without rigorous re-validation risks experimental irreproducibility and wasted resources.

3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one: Differentiation Guide


Ortho-Chloro Impact on Molecular Weight and Lipophilicity

The presence of the ortho-chloro substituent in CAS 1354949-41-9 results in a molecular weight of 242.62 g/mol, which is significantly higher than the 180.17 g/mol of the non-halogenated analog 3-(3-nitrophenyl)-1,3-oxazolidin-2-one (CAS 5198-51-6) . This 62.45 g/mol difference corresponds to the atomic mass of the chlorine atom (35.45) plus additional mass from the substitution pattern. While direct cLogP values are not published, the presence of the lipophilic chlorine atom is expected to increase the compound's LogP by approximately 0.5–1.0 units compared to the non-chlorinated analog based on standard Hansch substituent constants (π(Cl) ≈ 0.71) [1]. This affects both chromatographic behavior and the physicochemical properties of downstream compounds.

Medicinal Chemistry Property Prediction Building Block Selection

Electronic and Steric Effects of 2-Chloro-5-Nitro Substitution

The 2-chloro-5-nitrophenyl group in CAS 1354949-41-9 presents a distinct electronic and steric environment compared to other nitrophenyl regioisomers or non-chlorinated analogs. The ortho-chloro substituent (Hammett σₘ = 0.37, σₚ = 0.23) exerts both inductive electron-withdrawal and steric hindrance, while the para-nitro group (σₚ = 0.78) provides strong electron-withdrawal via resonance [1]. This combination creates a unique electronic profile that is absent in, for example, 3-(4-nitrophenyl)-1,3-oxazolidin-2-one, which lacks the ortho-chloro substituent and has a different regiochemistry (nitro at para position) . The chloro substituent also introduces a distinct vector for further functionalization via nucleophilic aromatic substitution or cross-coupling, a synthetic handle not present in non-halogenated analogs. While no published head-to-head reactivity data exists, the distinct Hammett σ values and steric parameters (Taft Eₛ for Cl ≈ -0.97) of the 2-chloro-5-nitrophenyl group predict different reaction rates and regioselectivity in subsequent transformations compared to other N-aryl oxazolidinones.

Medicinal Chemistry Structure-Activity Relationship Synthetic Chemistry

Refrigerated Storage Requirement

Vendor specifications for CAS 1354949-41-9 explicitly require storage in a sealed, dry environment at 2-8°C . This cold-chain requirement contrasts with some structurally similar oxazolidinone building blocks, such as 3-(3-nitrophenyl)-1,3-oxazolidin-2-one (CAS 5198-51-6), which may be stored at room temperature . The need for refrigeration is likely due to the combined effects of the nitro and chloro substituents on chemical stability, potentially increasing susceptibility to thermal degradation or hydrolysis compared to less substituted analogs. This differential stability has direct implications for laboratory logistics, compound inventory management, and total cost of ownership.

Compound Management Stability Procurement

Nitro Group as Reductive Handle for Amine Installation

The para-nitro substituent on the phenyl ring of CAS 1354949-41-9 serves as a masked primary amine that can be unmasked through selective reduction (e.g., using H₂/Pd-C, Fe/HCl, or SnCl₂) . This synthetic handle is absent in oxazolidinone building blocks that lack a nitro group, such as 3-phenyl-1,3-oxazolidin-2-one. The resulting aniline derivative can then participate in a wide range of subsequent transformations, including amide bond formation, diazotization, or reductive amination. While quantitative yield data for the reduction of this specific compound is not published, the reaction is a well-established transformation for aromatic nitro compounds generally proceeding with high yields (often >80%) under optimized conditions [1]. This provides a strategic advantage in synthetic route planning compared to non-nitrated analogs, which would require alternative, often less efficient, methods for installing an amine functionality at that position.

Synthetic Chemistry Building Block Medicinal Chemistry

Chloro Substituent: Cross-Coupling and SNAr Handle

The ortho-chloro substituent on the phenyl ring of CAS 1354949-41-9 is a versatile synthetic handle that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Specifically, the aryl chloride can undergo Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann-type coupling reactions to introduce aryl, amine, or other substituents . It can also serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by the electron-withdrawing nitro group. This synthetic versatility is entirely absent in non-halogenated N-aryl oxazolidinone analogs, such as 3-(3-nitrophenyl)-1,3-oxazolidin-2-one (CAS 5198-51-6) . While no direct comparative yield data exists for this specific compound, the presence of the chloro substituent fundamentally alters the compound's synthetic potential, offering a second point of diversification orthogonal to the nitro group.

Synthetic Chemistry Cross-Coupling Building Block

3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one: Application Scenarios


Synthesis of Oxazolidinone Antibacterial Analogs

This compound is specifically suited for medicinal chemistry programs aimed at exploring structure-activity relationships (SAR) around the oxazolidinone antibiotic scaffold. The 2-chloro-5-nitrophenyl group provides a template for installing a key aryl ring that mimics the 3-aryl substituent found in clinical oxazolidinones like linezolid. The ortho-chloro substituent offers a unique steric and electronic environment compared to other nitrophenyl regioisomers . Crucially, the two orthogonal synthetic handles—the para-nitro group for reduction to an amine and the ortho-chloro group for cross-coupling —allow for sequential, independent diversification of the molecule to generate focused compound libraries. This enables researchers to probe the effects of aryl substitution on antibacterial potency, spectrum, and resistance profiles, a strategy not feasible with non-halogenated or nitro-lacking analogs.

Regioselective Functionalization Methodology

The compound serves as a well-defined substrate for developing and optimizing synthetic methods involving chemo- and regioselective transformations of 2-chloro-5-nitrophenyl systems. Its crystalline nature (implied by defined melting point, though value not published) and moderate molecular weight facilitate handling and purification, making it an ideal model substrate . The differential reactivity of the chloro and nitro groups under various conditions (e.g., reduction vs. nucleophilic substitution) allows chemists to study reaction selectivity in a controlled environment. For example, investigating conditions that selectively reduce the nitro group without affecting the chloro substituent, or vice versa, is a valuable methodological study that relies on the precise substitution pattern of CAS 1354949-41-9 .

Functional Polymers with Post-Polymerization Modification

In polymer chemistry, CAS 1354949-41-9 is explored as a monomer or building block for synthesizing specialty polymeric materials where post-polymerization functionalization is desired . The oxazolidinone ring can be incorporated into polymer backbones, while the pendant 2-chloro-5-nitrophenyl group provides two distinct reactive sites for subsequent modification. This allows for the creation of polymers with tailored properties, such as altered hydrophilicity, cross-linking density, or the attachment of bioactive ligands, through orthogonal chemical transformations. The specific substitution pattern ensures that these modifications can be performed in a controlled, step-wise manner, a level of synthetic control not offered by simpler N-aryl oxazolidinone monomers.

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